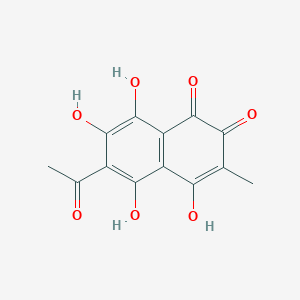
2-Methylphenyl ethenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl ethenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylphenyl and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl ethenylphosphonate typically involves the reaction of 2-methylphenol with ethenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Methylphenol+Ethenylphosphonic dichloride→2-Methylphenyl ethenylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphenyl ethenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with various functional groups.
Aplicaciones Científicas De Investigación
2-Methylphenyl ethenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl ethenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the ethenyl group can participate in various organic reactions, facilitating the formation of complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the ethenyl group.
2-Methylphenylphosphonic acid: Similar but without the ethenyl group.
Ethenylphosphonic acid: Lacks the 2-methylphenyl group.
Uniqueness
2-Methylphenyl ethenylphosphonate is unique due to the presence of both the 2-methylphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
62955-90-2 |
|---|---|
Fórmula molecular |
C9H10O3P- |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
ethenyl-(2-methylphenoxy)phosphinate |
InChI |
InChI=1S/C9H11O3P/c1-3-13(10,11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,10,11)/p-1 |
Clave InChI |
QEFFLYQVYDSREE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(C=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)

![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)









